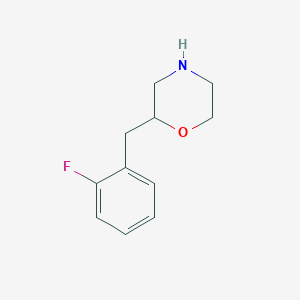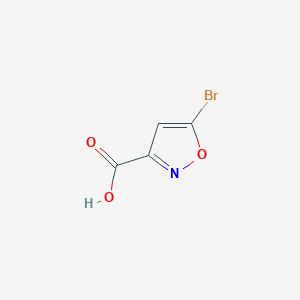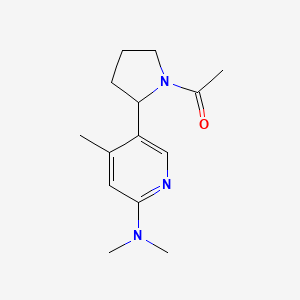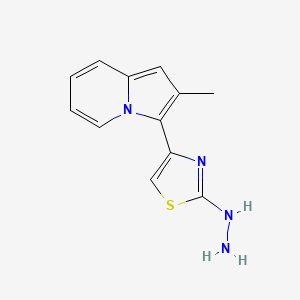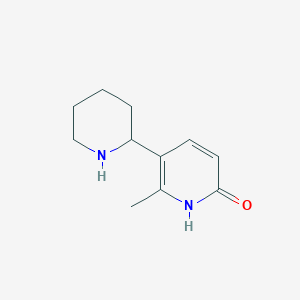
2-(2-Bromo-6-fluorobenzofuran-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-6-fluorobenzofuran-3-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and fluorine atoms on the benzofuran ring, as well as an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluorobenzofuran-3-yl)acetic acid typically involves the following steps:
Bromination: The starting material, 2-fluorobenzofuran, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Acetylation: The brominated intermediate is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Hydrolysis: The acetylated product is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-Bromo-6-fluorobenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.
科学的研究の応用
2-(2-Bromo-6-fluorobenzofuran-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 2-(2-Bromo-6-fluorobenzofuran-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, thereby modulating its biological activity.
類似化合物との比較
Similar Compounds
2-(2-Bromo-6-chlorobenzofuran-3-yl)acetic acid: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Bromo-6-methylbenzofuran-3-yl)acetic acid: Similar structure but with a methyl group instead of fluorine.
2-(2-Bromo-6-nitrobenzofuran-3-yl)acetic acid: Similar structure but with a nitro group instead of fluorine.
Uniqueness
2-(2-Bromo-6-fluorobenzofuran-3-yl)acetic acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
特性
分子式 |
C10H6BrFO3 |
|---|---|
分子量 |
273.05 g/mol |
IUPAC名 |
2-(2-bromo-6-fluoro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C10H6BrFO3/c11-10-7(4-9(13)14)6-2-1-5(12)3-8(6)15-10/h1-3H,4H2,(H,13,14) |
InChIキー |
DUWGKXRMHFTMOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)OC(=C2CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


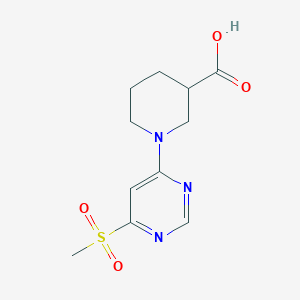
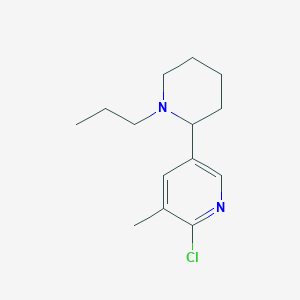
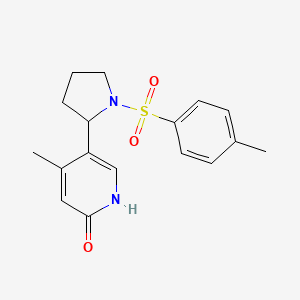
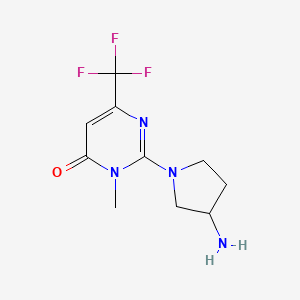

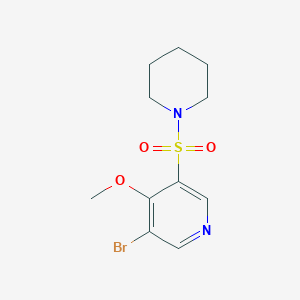

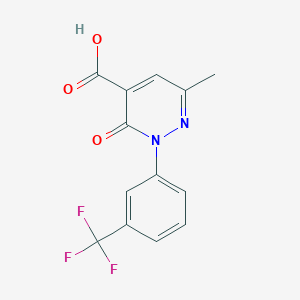
![7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15058182.png)
